molecular formula C22H16ClN3O B11162049 N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide

N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11162049
M. Wt: 373.8 g/mol
InChI Key: BGYRMCIZRJHLDV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-(4-pyridyl)-4-quinolinecarboxylic acid under acidic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-17-7-5-15(6-8-17)14-25-22(27)19-13-21(16-9-11-24-12-10-16)26-20-4-2-1-3-18(19)20/h1-13H,14H2,(H,25,27)

InChI Key

BGYRMCIZRJHLDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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